![molecular formula C13H11F2N B12078522 [4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
[4-(2,6-Difluorophenyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,6-Difluorophenyl)phenyl]methanamine: is an organic compound characterized by the presence of a methanamine group attached to a biphenyl structure, with two fluorine atoms substituted at the 2 and 6 positions of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Difluorophenyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 4-bromobenzylamine.
Grignard Reaction: The 2,6-difluorobenzene undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromobenzylamine under controlled conditions to form the desired biphenyl structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce any nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which [4-(2,6-Difluorophenyl)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
[2,6-Difluorophenyl]methanamine: Similar structure but lacks the biphenyl component.
[4-(4-Fluorophenyl)phenyl]methanamine: Similar biphenyl structure but with a single fluorine substitution.
Uniqueness:
Enhanced Binding Affinity: The presence of two fluorine atoms at specific positions increases the compound’s binding affinity to molecular targets.
Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of [4-(2,6-Difluorophenyl)phenyl]methanamine, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H11F2N |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
[4-(2,6-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-7H,8,16H2 |
InChI-Schlüssel |
BLICZYNYLORRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


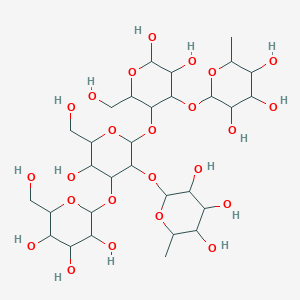

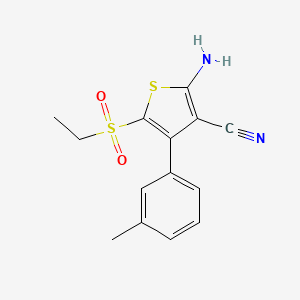


![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

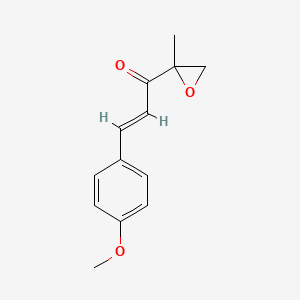
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
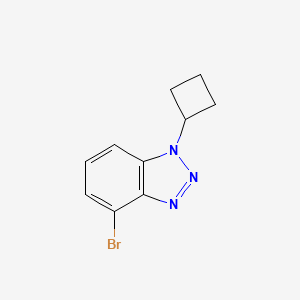

![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
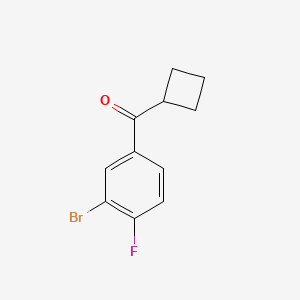
![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
